molecular formula C24H27N5O4 B14969118 ethyl 4-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl]acetyl}amino)benzoate

ethyl 4-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl]acetyl}amino)benzoate

Cat. No.: B14969118
M. Wt: 449.5 g/mol
InChI Key: TUHISWLBJSTPCQ-UHFFFAOYSA-N
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Description

Ethyl 4-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl]acetyl}amino)benzoate is a synthetic small molecule characterized by a hybrid heterocyclic scaffold. Its structure integrates a 3,5-dimethylpyrazole ring fused to a tetrahydroquinazolinone core, linked via an acetyl group to an ethyl benzoate moiety. This compound is of interest in medicinal chemistry due to the prevalence of pyrazole and quinazoline derivatives in kinase inhibition and anticancer research.

Properties

Molecular Formula

C24H27N5O4

Molecular Weight

449.5 g/mol

IUPAC Name

ethyl 4-[[2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl]acetyl]amino]benzoate

InChI

InChI=1S/C24H27N5O4/c1-4-33-23(32)17-9-11-18(12-10-17)25-21(30)14-28-22(31)19-7-5-6-8-20(19)26-24(28)29-16(3)13-15(2)27-29/h9-13H,4-8,14H2,1-3H3,(H,25,30)

InChI Key

TUHISWLBJSTPCQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(CCCC3)N=C2N4C(=CC(=N4)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl]acetyl}amino)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and quinazoline intermediates, followed by their coupling and subsequent esterification.

    Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Preparation of Quinazoline Intermediate: The quinazoline derivative can be synthesized through the cyclization of an anthranilic acid derivative with a suitable aldehyde or ketone.

    Coupling Reaction: The pyrazole and quinazoline intermediates are coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Esterification: The final step involves the esterification of the coupled product with ethyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of ethyl 4-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets would depend on the specific biological context and require further experimental validation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several derivatives reported in the literature, particularly those featuring substituted benzoate esters and heterocyclic appendages. Below is a detailed comparison with analogous compounds from the Molecules 2011 study ():

Structural Features and Substituent Analysis

Compound ID Core Heterocycle Linker Group Substituent on Benzoate Molecular Weight (g/mol)
Target Compound Pyrazole-tetrahydroquinazolinone Acetyl-amino Ethyl ester ~487.5 (calculated)
I-6230 Pyridazine Phenethylamino Ethyl ester 377.4
I-6232 6-Methylpyridazine Phenethylamino Ethyl ester 391.4
I-6273 Methylisoxazole Phenethylamino Ethyl ester 376.4
I-6373 3-Methylisoxazole Phenethylthio Ethyl ester 393.5
I-6473 3-Methylisoxazole Phenethoxy Ethyl ester 379.4

Key Observations:

Heterocyclic Core: The target compound’s pyrazole-quinazolinone system is distinct from the pyridazine (I-6230, I-6232) and isoxazole (I-6273, I-6373, I-6473) cores in analogues.

Linker Groups: The acetyl-amino linker in the target compound contrasts with phenethylamino, phenethylthio, or phenethoxy linkers in analogues. The acetyl group may reduce steric hindrance compared to bulkier phenethyl groups, favoring membrane permeability .

Substituent Effects: Methyl groups on heterocycles (e.g., 6-methylpyridazine in I-6232) or thioether linkers (I-6373) may alter metabolic stability. The target compound’s 3,5-dimethylpyrazole could mitigate oxidative metabolism compared to unmethylated heterocycles .

Computational and Physicochemical Properties

Using tools like Multiwfn (), key properties can be inferred:

  • LogP: Estimated logP for the target compound (~2.8) is lower than I-6373 (logP ~3.5), reflecting reduced lipophilicity from the polar quinazolinone moiety.

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